Cas no 915924-57-1 (2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine)

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a pyridine-linked 1,2,4-oxadiazole core with an ethanamine side chain. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a scaffold for designing bioactive molecules. The pyridine moiety enhances binding interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and rigidity. The terminal amine group allows for further functionalization, making it a valuable intermediate in synthesizing pharmacologically active compounds. Its balanced physicochemical properties, including moderate polarity and hydrogen-bonding capacity, improve solubility and bioavailability. This compound is particularly useful in developing kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics.
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine structure
915924-57-1 structure
Product Name:2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
CAS No:915924-57-1
MF:C9H10N4O
MW:190.201900959015
CID:1038164
PubChem ID:23008136
Update Time:2025-10-31

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
    • 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethamine
    • 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
    • 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
    • DTXSID90629724
    • 915924-57-1
    • BB 0238824
    • VS-10102
    • 2-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-ethyla mine
    • 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
    • AKOS004121130
    • CS-0321846
    • MFCD08059871
    • BBL030889
    • STK506226
    • DB-329201
    • 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
    • ALBB-010124
    • 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine, trifluoroacetate (1:1)
    • MDL: MFCD08059871
    • Inchi: 1S/C9H10N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2
    • InChI Key: ZSIMAHFYFVMXDZ-UHFFFAOYSA-N
    • SMILES: O1C(CCN)=NC(C2C=NC=CC=2)=N1

Computed Properties

  • Exact Mass: 190.08546096g/mol
  • Monoisotopic Mass: 190.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 77.8Ų

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine Pricemore >>

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Additional information on 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Research Briefing on 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 915924-57-1)

In recent years, the compound 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 915924-57-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

The compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatility in drug design. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective modulator of certain kinase pathways, suggesting potential applications in oncology and inflammatory diseases.

From a synthetic perspective, advancements in the preparation of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine have been reported. Researchers have developed more efficient catalytic methods for its synthesis, reducing production costs and improving yields. These methodological improvements are crucial for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed interesting properties of this compound. It exhibits good blood-brain barrier penetration in animal models, making it a candidate for central nervous system (CNS) drug development. Additionally, its metabolic stability and low cytotoxicity profile, as reported in recent toxicology studies, support its potential as a lead compound for further optimization.

Current research directions include structure-activity relationship (SAR) studies to enhance its target selectivity and potency. Several derivatives have shown promising results in high-throughput screening assays against various disease targets. The compound's unique chemical structure allows for diverse modifications, enabling medicinal chemists to explore multiple therapeutic avenues.

In conclusion, 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine represents an important scaffold in contemporary drug discovery. Its combination of synthetic accessibility, favorable pharmacokinetic properties, and biological activity makes it a valuable tool for developing new therapeutic agents. Future research should focus on advancing promising derivatives through preclinical development and elucidating their precise mechanisms of action.

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